molecular formula C8H5ClN2O B1462770 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 954112-61-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1462770
M. Wt: 180.59 g/mol
InChI Key: NKTDCYOZPANZSE-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 152.58 , and it exists as a solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in synthesizing various heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through the oxidation of tosylhydrazones of related pyrrole-3-carbaldehydes, utilizing nitrilimine intermediates in intramolecular 1,3-dipolar cycloaddition processes (El-Nabi, 2004). Additionally, the compound has been used in Sonogashira-type cross-coupling reactions to create various pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, a method of formylating compounds, utilizes 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This reaction has been employed in the synthesis of novel chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further transformed into chalcone analogues and dipyrazolopyridines, demonstrating the compound's versatility in synthetic organic chemistry (Quiroga et al., 2010).

Preparation of Pyrroles and Pyrazoles

This compound is integral in the preparation of various pyrroles and pyrazoles. For instance, its derivatives have been used to create polyfunctionalised pyrroles, reacting with secondary amines to yield methylene-substituted pyrroles (Zaytsev et al., 2005). In another example, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines were synthesized using microwave-assisted treatment of related carbaldehydes under specific conditions (Palka et al., 2014).

Antibacterial Applications

In medicinal chemistry, derivatives of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been synthesized for potential antibacterial applications. For instance, a series of dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from this compound, demonstrated in vitro antibacterial activity (Toja et al., 1986).

Other Applications

Additional applications include the synthesis of imines, which serve as important intermediates in organic synthesis and have various applications in biology and pharmaceuticals (Gangadasu, Raju, & Rao, 2002). Moreover, the compound has been used in the study of specific solute-solvent interactions and in the synthesis of novel pyrazolo naphthyridines, highlighting its role in understanding fluorescence and photophysical properties (Patil et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTDCYOZPANZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676873
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

954112-61-9
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-7-azaindole (0.50 g, 3.3 mmol) in acetic acid (5.0 mL), hexamethylenetetramine (0.69 g, 4.9 mmol) was added at ambient temperature. The mixture was refluxed for 8 h. Cooled to ambient temperature, the reaction mixture was diluted with water, extracted with ethyl acetate for 2 times. The organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel(hexane/ethyl acetate) to afford 5-chloro-7-azaindole-3-carboxaldehyde as solid (0.13 g, y. 22%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a round bottom flask, 5-chloro-1H-pyrrolo[2,3-b]pyridine (1, 10.0 g, 65.5 mmol) was combined with hexamethylenetetramine (11.9 g, 85.2 mmol), acetic acid (28.3 mL, 0.498 mol) and 56.7 mL of water. The reaction was heated at reflux overnight, then 200 mL of water was added. After 30 minutes, solid material was collected by filtration and dried to give the desired compound (114, 7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
56.7 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Bahekar, MR Jain, PA Jadav, VM Prajapati… - Bioorganic & medicinal …, 2007 - Elsevier
In the present investigation, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (2a–l) and thieno[2,3-b]pyridines (3a–l) were designed as analogs of BL 11282 (1). …
Number of citations: 116 www.sciencedirect.com

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